![molecular formula C16H15NO6S B2802475 Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate CAS No. 860786-92-1](/img/structure/B2802475.png)
Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate, also known as M2M3NBC, is a molecule composed of two aromatic rings and two oxygen atoms, and is commonly used in organic synthesis and research. This molecule has a wide range of applications in scientific research due to its unique structure and reactivity.
Scientific Research Applications
Chemical Reactions and Mechanisms
- Research has explored the reactions of sulfone derivatives in aqueous sodium hydroxide solutions, revealing products and by-products that provide insights into the reaction mechanisms of sulfones under alkaline conditions (Shaw & Miller, 1970).
- Investigations into the rearrangement of N-methyl-N-phenylnitramine have identified by-products and proposed mechanisms that contribute to our understanding of nitramine chemistry (Daszkiewicz, Nowakowska, & Kyzioł, 1998).
- A study on the electrophilic sulfenylation for the synthesis of protected (2R,3R)-3-mercaptoaspartic acid from L-aspartic acid highlights the utility of sulfone derivatives in synthesizing amino acid derivatives with potential applications in peptide chemistry (Shibata, Baldwin, Jacobs, & Wood, 1996).
Materials Science and Nonlinear Optics
- The growth and characterization of single crystals of chalcone derivatives, including sulfone-containing compounds, have been reported, with findings suggesting applications in nonlinear optics due to their optical properties (Parol, Upadhyaya, Prabhu, Lokanath, Taher, & Naraharisetty, 2020).
Synthesis and Drug Discovery
- The synthesis and crystal structure analysis of specific sulfonamide derivatives have been conducted, providing a foundation for potential applications in drug discovery and development (Alizadeh, Rostamnia, & Esmaili, 2007).
- Synthesized novel compounds, including sulfone derivatives, have been evaluated for their potential pesticidal activity, highlighting the role of these compounds in developing new agrochemicals (Borys, Korzyński, & Ochal, 2012).
properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-11-6-8-12(9-7-11)24(21,22)10-14-13(16(18)23-2)4-3-5-15(14)17(19)20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSOLKNODPTFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
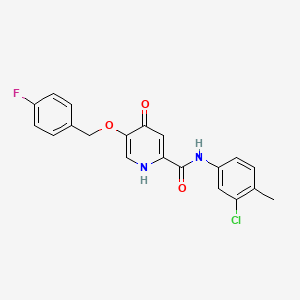
![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)


![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)
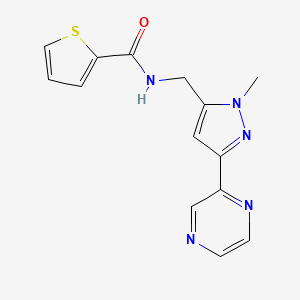
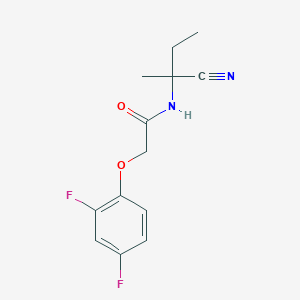
![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)
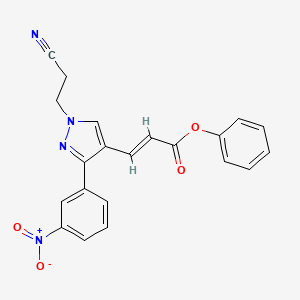
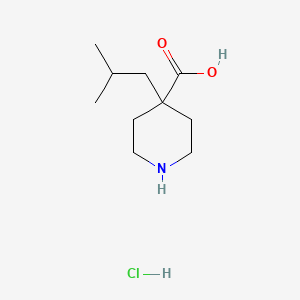
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)